N-tert-Butyl-4-nitrobenzamide

Catalog No.
S3340999
CAS No.
42498-30-6
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-4-nitrobenzamide

CAS Number

42498-30-6

Product Name

N-tert-Butyl-4-nitrobenzamide

IUPAC Name

N-tert-butyl-4-nitrobenzamide

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14)

InChI Key

FHLKNAGHERYTJV-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Organic Synthesis:

N-tert-butyl-4-nitrobenzamide has been utilized as a substrate in the development of novel synthetic methods. For example, a study published in the Royal Society of Chemistry journal reported its use in the synthesis of N-alkylbenzamides using N-tert-butyl oxaziridines as oxidants. [] This research contributes to the exploration of new and efficient methods for the synthesis of valuable organic compounds.

N-tert-Butyl-4-nitrobenzamide is an organic compound characterized by the molecular formula C₁₁H₁₄N₂O₃. It is a derivative of benzamide, featuring a tert-butyl group attached to the nitrogen atom and a nitro group at the para position of the benzene ring. This structure contributes to its unique chemical and biological properties, making it a subject of interest in various fields of research and application.

  • Reduction Reactions: It can be reduced to form N-tert-Butyl-4-aminobenzamide, typically using catalytic hydrogenation with hydrogen gas in the presence of a palladium on carbon catalyst.
  • Substitution Reactions: The nitro group on the benzene ring is reactive and can undergo nucleophilic aromatic substitution. Nucleophiles such as amines or thiols can replace the nitro group under basic conditions, often using sodium hydroxide or potassium carbonate as bases.

Common Reagents and Conditions

  • For Reduction: Hydrogen gas, Pd/C catalyst.
  • For Substitution: Various nucleophiles with bases like sodium hydroxide.

Major Products

  • From Reduction: N-tert-Butyl-4-aminobenzamide.
  • From Substitution: Various substituted benzamides depending on the nucleophile used.

N-tert-Butyl-4-nitrobenzamide exhibits notable biological activity. Its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group is significant in these interactions as it participates in redox reactions, generating reactive intermediates that can damage cellular components . This compound has potential applications in pharmaceutical formulations due to its efficacy against certain bacterial strains.

The synthesis of N-tert-Butyl-4-nitrobenzamide generally involves the reaction of 4-nitrobenzoic acid with tert-butylamine. The process often employs a dehydrating agent such as thionyl chloride or phosphorus trichloride to convert the carboxylic acid into an acid chloride, which then reacts with tert-butylamine to yield the desired product.

Industrial Production

In industrial settings, mixed solvents such as toluene and water are used to optimize the synthesis. The reaction typically starts at low temperatures (5-10°C) before proceeding to room temperature and finally reflux conditions to ensure high yield and purity .

N-tert-Butyl-4-nitrobenzamide finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its antibacterial properties make it a candidate for developing new antibiotics. Additionally, it may serve as a building block for more complex organic molecules in research settings.

Studies on N-tert-Butyl-4-nitrobenzamide have focused on its interactions with biological targets, particularly its mechanism of action against bacterial cells. The compound's ability to generate reactive intermediates through redox processes is crucial for its biological activity. Further research may explore its interactions with specific enzymes or cellular pathways to better understand its therapeutic potential .

Several compounds share structural similarities with N-tert-Butyl-4-nitrobenzamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
N-tert-Butyl-4-aminobenzamideReduction product of N-tert-butyl-4-nitrobenzamideExhibits different reactivity due to absence of nitro group
N-tert-ButylbenzamideLacks nitro groupLess reactive in nucleophilic substitution reactions
N-(tert-butyl)-4-chlorobenzamideChlorine substituent instead of nitroDifferent reactivity patterns compared to nitro derivatives
N-(tert-butyl)-4-methylbenzamideMethyl substituentVaries in biological activity due to structural differences

The uniqueness of N-tert-Butyl-4-nitrobenzamide lies in its combination of both tert-butyl and nitro groups, which confer distinct chemical reactivity and biological properties that are not present in its analogs .

XLogP3

2.1

Dates

Modify: 2023-08-19

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